CR 665 - 228546-92-7

CR 665

Catalog Number: EVT-3199335
CAS Number: 228546-92-7
Molecular Formula: C36H49N9O4
Molecular Weight: 671.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CR665 is the lead clinical development candidate from a series of highly selective peripheral kappa opioid receptor agonists. In preclinical studies, CR665 was highly selective for the peripheral kappa opioid receptor. Preclinical animal studies suggest that CR665 is a potent analgesic compound. In addition, unlike currently marketed opioids, CR665 does not produce inhibition of intestinal transit (ileus), induce respiratory depression, or elicit signs of euphoria or addiction in animal models. Preclinical studies also indicate that CR665 possesses anti-inflammatory activities.
Overview

CR 665, a compound of interest in various scientific fields, is primarily recognized for its applications in materials science and nanotechnology. It is characterized by its unique properties that make it suitable for a range of applications, including magnetic materials and nanostructures. The classification of CR 665 typically falls under the category of chromium-substituted ferrites, which are known for their magnetic properties and potential uses in electronic devices.

Source and Classification

CR 665 is derived from the synthesis of chromium-substituted strontium hexaferrite. This compound is classified as a magnetic ceramic material, specifically a type of ferrite that exhibits significant magnetic hysteresis. The synthesis involves the incorporation of chromium into the strontium hexaferrite structure, enhancing its magnetic characteristics, which are crucial for applications in data storage and electromagnetic devices .

Synthesis Analysis

Methods

The synthesis of CR 665 can be achieved through various methods, including:

  • Sol-Gel Method: A common approach where metal alkoxides or metal salts are used to form a gel that can be converted into a solid material upon heating.
  • Microwave-Assisted Synthesis: This method utilizes microwave radiation to facilitate the rapid heating and formation of nanoparticles, improving the uniformity and reducing synthesis time .
  • Solid-State Reaction: Involves mixing solid precursors at high temperatures to achieve the desired compound.

Technical Details

The synthesis typically requires precise control over temperature and time. For instance, annealing temperatures ranging from 600 °C to 900 °C are used to achieve optimal crystallization and phase formation. The resulting nanoparticles often exhibit single-domain characteristics due to their size, which is generally less than 500 nm .

Molecular Structure Analysis

Structure

CR 665 possesses a complex crystalline structure typical of ferrites. The molecular formula can be represented as Sr1xCrxFe12O19\text{Sr}_{1-x}\text{Cr}_x\text{Fe}_{12}\text{O}_{19}, where xx indicates the level of chromium substitution. This structure contributes to its magnetic properties, with specific crystallographic planes influencing its behavior under magnetic fields.

Data

X-ray diffraction (XRD) analysis is commonly employed to determine the crystalline phases present in CR 665. The presence of distinct peaks corresponding to hexaferrite phases confirms successful synthesis. The unit cell parameters vary with chromium content and annealing conditions, affecting both physical and magnetic properties .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of CR 665 include:

  1. Formation of Ferrite Phase:
    SrO+Fe2O3+Cr2O3Sr1xCrxFe12O19\text{SrO}+\text{Fe}_2\text{O}_3+\text{Cr}_2\text{O}_3\rightarrow \text{Sr}_{1-x}\text{Cr}_x\text{Fe}_{12}\text{O}_{19}
    This reaction highlights the interaction between strontium oxide, iron oxide, and chromium oxide under high-temperature conditions.
  2. Dissolution and Separation:
    Post-synthesis treatments often involve acid leaching (e.g., hydrochloric acid) to remove non-magnetic phases, enhancing the purity of the final product .

Technical Details

The reactions are typically monitored using techniques such as thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) to assess stability and phase transitions during heating.

Mechanism of Action

Process

The mechanism by which CR 665 exhibits its unique properties primarily revolves around its magnetic domain structure. Upon application of an external magnetic field, the alignment of magnetic moments within the single-domain particles leads to pronounced hysteresis effects, making it suitable for applications in magnetic recording media and sensors.

Data

Magnetic characterization using vibrating sample magnetometry (VSM) reveals parameters such as coercivity and saturation magnetization, which are critical for determining performance in practical applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a dark powder or fine granules.
  • Particle Size: Generally ranges from 100 nm to several hundred nanometers.
  • Density: High density due to the metallic nature of components.

Chemical Properties

  • Stability: Exhibits thermal stability up to high temperatures (>800 °C).
  • Reactivity: Reacts with acids but remains stable under neutral or basic conditions.

Relevant analyses such as scanning electron microscopy (SEM) provide insights into particle morphology, while energy-dispersive X-ray spectroscopy (EDX) confirms elemental composition .

Applications

CR 665 finds numerous applications across various scientific domains:

  • Magnetic Recording Media: Utilized in data storage devices due to its strong magnetic properties.
  • Electromagnetic Wave Shielding: Employed in materials designed to block electromagnetic interference.
  • Nanotechnology: Used in the development of nanoscale devices and sensors due to its unique size-dependent properties.
  • Medical Applications: Potential use in targeted drug delivery systems where magnetic guidance is required.
Introduction to κ-Opioid Receptor (KOR) Pharmacology

The κ-opioid receptor (KOR) is a Gi/o protein-coupled receptor (GPCR) widely expressed in the central nervous system (CNS), peripheral sensory neurons, and non-neuronal tissues. Unlike μ-opioid receptors (MOR), KOR activation produces analgesia without significant respiratory depression or abuse liability [1] [4]. Endogenous dynorphins bind KOR, modulating nociception, inflammation, and affective states. KOR agonists inhibit adenylyl cyclase, reduce cAMP production, and modulate ion channels (e.g., suppression of voltage-gated Ca²⁺ channels, activation of inwardly rectifying K⁺ channels), leading to neuronal hyperpolarization and reduced neurotransmitter release [1] [8].

Table 1: Key KOR-Mediated Signaling Pathways in Nociception

Signaling PathwayBiological EffectFunctional Outcome
Gi/o protein couplingInhibition of adenylyl cyclaseReduced cAMP-dependent nociceptor sensitization
Gβγ subunit releaseSuppression of voltage-gated Ca²⁺ channelsDiminished presynaptic neurotransmitter release
Gβγ subunit releaseActivation of GIRK potassium channelsNeuronal hyperpolarization
MAP kinase modulationDownregulation of pro-inflammatory cytokinesAnti-inflammatory effects

Peripheral KOR Signaling Pathways in Nociception

Peripheral KORs are predominantly localized on sensory nerve terminals and immune cells. Activation by agonists:

  • Reduces nociceptor excitability via Gi/o-mediated opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, decreasing neuronal firing [1] [8].
  • Inhibits inflammatory mediators: KOR signaling suppresses TNF-α, IL-6, and substance P release from immune cells, mitigating peripheral sensitization [1].
  • Blocks TRP channel activity: Direct modulation of transient receptor potential (TRP) channels (e.g., TRPV1) attenuates heat and chemical nociception [4].
  • Synergizes with MOR pathways: Co-activation of peripheral KOR and MOR enhances analgesic efficacy while minimizing CNS side effects [5].

Rationale for Peripherally Restricted Agonists in Pain Management

Centrally penetrating KOR agonists (e.g., salvinorin A, U50,488) cause dysphoria, sedation, and hallucinations via hypothalamic and limbic KORs [4] [6]. Peripherally restricted KOR agonists:

  • Avoid CNS side effects: By limiting blood-brain barrier (BBB) penetration, they eliminate dysphoria and psychotomimesis [1] [6].
  • Target visceral pain: Peripheral KORs are densely expressed in gastrointestinal tract and dermal nerve endings, making them ideal for visceral and inflammatory pain [4] [6].
  • Reduce abuse potential: Lack of central action eliminates rewarding effects, addressing a key limitation of MOR analgesics [4].
  • Enable high-dose therapy: Peripheral restriction circumvents dose-limiting CNS toxicity, potentially enhancing analgesic efficacy [6].

Historical Development of Selective KOR Ligands

Early KOR agonists (e.g., ketocyclazocine, U50,488) were CNS-penetrant and caused dysphoria [6]. CR 665 emerged from systematic optimization of the arylacetamide scaffold:

  • First-generation arylacetamides: U50,488 (1982) demonstrated KOR selectivity but high BBB permeability [6].
  • Periphery-focused modifications: Introduction of polar residues (e.g., carboxylic acids, peptides) reduced CNS penetration. Asimadoline (EMD 61753) showed efficacy in visceral pain but limited oral bioavailability [6].
  • CR 665 design: Synthesized as a peptide-based agonist with:
  • Cationic residues to impede BBB transit.
  • High KOR binding affinity (Kᵢ < 1 nM).
  • >1,000-fold selectivity over MOR/DOR [6].
  • Key differentiators:
  • Subcutaneous administration for systemic delivery.
  • Potency in inflammatory pain models (e.g., carrageenan-induced hyperalgesia) [4] [6].

Properties

CAS Number

228546-92-7

Product Name

CR 665

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide

Molecular Formula

C36H49N9O4

Molecular Weight

671.8 g/mol

InChI

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1

InChI Key

DBOGGOVKHSCMNB-OMRVPHBLSA-N

SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Synonyms

CR665
D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-
FE 200665
FE200665

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.